3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-25-7-5-21(6-8-26-2)19(24)20-14-11-18(23)22(13-14)15-3-4-16-17(12-15)28-10-9-27-16/h3-4,12,14H,5-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSJTYQWIFROFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target proteins involved in bacterial cell division, such as ftsz.
Mode of Action
Similar compounds have been shown to interfere with the bacterial cell division cycle by inhibiting the protein ftsz.
Biochemical Pathways
It is suggested that similar compounds may affect the wnt/β-catenin pathway.
Biologische Aktivität
The compound 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
Structural Features
The structure includes:
- A dihydrobenzo[b][1,4]dioxin moiety, which is known for various biological activities.
- A pyrrolidine ring that contributes to its pharmacological properties.
- The urea functional group, which is often associated with bioactivity in medicinal chemistry.
Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of Enzymatic Pathways : Compounds featuring the dihydrobenzo[b][1,4]dioxin structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, studies have demonstrated that related compounds can selectively inhibit COX-2 over COX-1, leading to reduced side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Some derivatives of the dihydrobenzo[b][1,4]dioxin scaffold have been identified as potent inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. This suggests potential applications in treating tuberculosis .
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Effectiveness (IC50) |
|---|---|---|
| COX-2 Inhibition | 2,3-Dihydrobenzo[b][1,4]dioxin derivatives | 0.04 - 0.46 μM |
| Antimicrobial (DprE1) | Dihydrobenzo[b][1,4]dioxin analogs | Effective at low µM levels |
| Analgesic Activity | COX inhibitors | 51% protection compared to standard NSAIDs |
Case Studies
- Cyclooxygenase Inhibition : A study screened various derivatives for their ability to inhibit COX enzymes. Compounds structurally related to our target compound exhibited selective inhibition of COX-2 with IC50 values lower than those for COX-1, indicating a promising profile for anti-inflammatory applications .
- Antimycobacterial Activity : Research on DprE1 inhibitors revealed that specific analogs derived from the dihydrobenzo[b][1,4]dioxin scaffold demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis in vitro. These findings suggest that similar structures may enhance the efficacy of treatments for resistant strains of tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea. Modifications to the dihydrobenzo[b][1,4]dioxin core or the urea linkage can significantly impact potency and selectivity against target enzymes.
Vergleich Mit ähnlichen Verbindungen
Research Implications and Limitations
- Pharmacological Potential: The target compound’s methoxyethyl groups may confer metabolic stability by resisting oxidative degradation, whereas pyridyl analogues (Compounds A/B) might exhibit stronger target affinity due to aromatic interactions.
- Data Gaps : Physical properties (e.g., solubility, logP) and biological activity data are absent in the provided evidence, limiting direct functional comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
